6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
6,7-Dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzofuran core with methoxy groups at positions 6 and 7, an amino group attached to a 2-nitrophenyl ring, and a ketone at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives. This step often involves the use of acidic or basic catalysts to facilitate the cyclization process.
Introduction of Methoxy Groups: Methoxylation at positions 6 and 7 can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Amination with 2-Nitroaniline: The amino group is introduced by reacting the benzofuran intermediate with 2-nitroaniline under conditions that promote nucleophilic substitution, such as heating in the presence of a suitable solvent like ethanol or acetic acid.
Oxidation to Form the Ketone: The final step involves the oxidation of the intermediate to form the ketone at the 1-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the amino group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural similarity to naturally occurring bioactive molecules. It can be used as a probe to investigate biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Research into its medicinal properties could lead to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This modulation can result in the inhibition or activation of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-2-benzofuran-1(3H)-one: Lacks the amino and nitro groups, making it less reactive in certain chemical reactions.
3-Amino-2-benzofuran-1(3H)-one: Lacks the methoxy groups, which may affect its biological activity and solubility.
2-Nitrophenyl-3-amino-2-benzofuran-1(3H)-one: Similar structure but without the methoxy groups, potentially altering its chemical and biological properties.
Uniqueness
6,7-Dimethoxy-3-[(2-nitrophenyl)amino]-2-benzofuran-1(3H)-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-3-(2-nitroanilino)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-12-8-7-9-13(14(12)23-2)16(19)24-15(9)17-10-5-3-4-6-11(10)18(20)21/h3-8,15,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQCDGNQTPNRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=CC=C3[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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